In-Depth Technical Guide: 2,5-Furandione, 3,4-dibromodihydro- (Meso-2,3-Dibromosuccinic Anhydride)
In-Depth Technical Guide: 2,5-Furandione, 3,4-dibromodihydro- (Meso-2,3-Dibromosuccinic Anhydride)
Executive Summary
2,5-Furandione, 3,4-dibromodihydro- , universally referred to in synthetic literature as meso-2,3-dibromosuccinic anhydride , is a highly specialized bifunctional electrophile. While historically utilized as an intermediate for brominated heterocycles, it has recently emerged as a cornerstone molecule in modern bioconjugation. By offering orthogonal reactivity—an anhydride ring for rapid amidation and vicinal dibromides for bis-alkylation—it serves as a next-generation "bridge linker" in the development of highly stable Antibody-Drug Conjugates (ADCs).
This whitepaper provides a comprehensive mechanistic analysis of its chemical properties, its role in overcoming the limitations of traditional bioconjugation, and field-validated protocols for its synthesis and application.
Chemical Profile & Orthogonal Reactivity
The utility of 2,3-dibromosuccinic anhydride stems from its unique structural topology. The molecule presents two distinct electrophilic zones that can be addressed sequentially without cross-interference.
Quantitative Data & Technical Significance
| Property | Value | Causality / Technical Significance |
| CAS Number | 45669-18-9 | Unique identifier for the meso-isomer, ensuring stereochemical consistency in downstream conjugation . |
| Molecular Weight | 257.86 g/mol | Critical for exact stoichiometric calculations during payload-linker assembly [[1]]([Link]). |
| Boiling Point | 338 °C | High boiling point indicates strong intermolecular forces; however, heating near this point risks unwanted thermal dehydrobromination . |
| Density | 2.541 g/cm³ | High density typical of polybrominated organics; dictates phase behavior during liquid-liquid extraction . |
| XLogP3 | 1.3 | Moderate lipophilicity dictates the need for organic co-solvents (e.g., DMF or DMSO) prior to introduction into aqueous biological buffers . |
| TPSA | 43.4 Ų | Reflects the exposed oxygen atoms of the anhydride, governing hydration dynamics and susceptibility to ring-opening hydrolysis . |
Core Mechanistic Application: Next-Generation ADC Bridge Linkers
Traditional ADCs heavily rely on maleimide-thiol chemistry. However, maleimide-derived thioethers are notorious for undergoing retro-Michael deconjugation in systemic circulation, leading to premature payload release and off-target toxicity.
The Dibromosuccinic Solution: Meso-2,3-dibromosuccinic anhydride circumvents this flaw via a thiol-bridging mechanism . First, the anhydride is reacted with a primary amine from a cytotoxic payload to form a dibromosuccinimide intermediate. When introduced to a monoclonal antibody that has been reduced to expose free thiols, the vicinal dibromides act as dual electrophilic centers. The thiols undergo a double SN2 displacement, expelling two equivalents of hydrobromic acid. This forms a highly stable dithioether bridge that covalently "re-ties" the antibody's heavy and light chains, locking the payload in place with exceptional serum stability , .
Fig 1: Logic flow of ADC bioconjugation utilizing the orthogonal reactivity of the dibromosuccinic linker.
Synthetic Utility: Precursor to Bromomaleic Anhydride
Beyond bioconjugation, 2,3-dibromosuccinic anhydride is the pivotal intermediate in the synthesis of 3-bromofuran-2,5-dione (bromomaleic anhydride). The process begins with the electrophilic addition of bromine across the double bond of maleic anhydride. The resulting dibromosuccinic anhydride is then subjected to elevated temperatures, triggering a targeted dehydrobromination (elimination of HBr) to yield the monobrominated, unsaturated target .
Fig 2: Synthetic pathways involving 2,3-dibromosuccinic anhydride as both product and intermediate.
Validated Experimental Protocols
Protocol A: Synthesis of 2,3-Dibromosuccinic Anhydride via Dehydration
This protocol details the conversion of 2,3-dibromosuccinic acid to its anhydride form, relying on chemical dehydration rather than thermal dehydration to prevent premature HBr elimination .
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Initialization: Dissolve 10.00 g (36.51 mmol) of 2,3-dibromosuccinic acid in 100 mL of anhydrous CH2Cl2 . Chill the reaction vessel to 0 °C.
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Causality: The 0 °C environment strictly controls the exothermic reaction of the desiccant added in the next step, preventing thermal degradation and unwanted dehydrobromination.
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Dehydration: Slowly add 12.21 g (85.84 mmol) of Phosphorus Pentoxide ( P2O5 ).
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Causality: P2O5 acts as a potent dehydrating agent. It reacts with the carboxylic acid hydroxyls to form a highly reactive mixed anhydride intermediate, driving rapid intramolecular nucleophilic acyl substitution. This expels phosphoric acid derivatives and irreversibly closes the 5-membered anhydride ring.
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Propagation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature (RT) and stir for an additional 5 hours.
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Purification & Self-Validation: Concentrate the mixture and purify via SiO2 column chromatography (eluent: CH3OH/CH2Cl2/HOAc ).
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Validation System: Spot the purified product on a TLC plate and stain with KMnO4 . The absence of a yellow/white decolorization spot confirms that no double bonds are present, validating that no bromomaleic anhydride byproduct was formed during the dehydration .
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Protocol B: Thiol-Bridging ADC Conjugation
This workflow describes the attachment of a dibromosuccinimide-functionalized payload to a monoclonal antibody , .
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Disulfide Reduction: Treat the native antibody with Tris(2-carboxyethyl)phosphine (TCEP) at 37 °C for 2 hours.
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Causality: TCEP is explicitly chosen over Dithiothreitol (DTT) or β -mercaptoethanol. TCEP reduces disulfides via a nucleophilic phosphorus attack, meaning it lacks free thiols itself. Therefore, residual TCEP will not act as a competing nucleophile when the electrophilic dibromide linker is introduced.
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Buffer Exchange: Perform Size Exclusion Chromatography (SEC) to exchange the antibody into a pH 6.5–7.5 buffer.
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Causality: This pH range is critical; it is basic enough to maintain the cysteines in their highly reactive thiolate ( S− ) state, but acidic enough to minimize base-catalyzed hydrolysis of the succinimide ring.
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Bis-Alkylation: Add 5–10 molar equivalents of the dibromosuccinimide-payload construct (pre-dissolved in 5% DMSO). Incubate at RT for 4 hours. The vicinal bromines undergo sequential SN2 displacement by the free thiols.
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Self-Validation: Extract an aliquot and react it with Ellman’s reagent (DTNB). Measure absorbance at 412 nm.
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Validation System: A successful bridging reaction will yield a free thiol count near zero, mathematically validating complete bis-alkylation and successful re-bridging of the antibody.
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Safety, Handling, and Regulatory Considerations
As a halogenated anhydride, 2,5-Furandione, 3,4-dibromodihydro- requires strict handling protocols.
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GHS Classifications: The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
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Storage: Must be stored in a desiccator under an inert atmosphere (Argon or N2 ). Exposure to ambient humidity will result in rapid ring-opening hydrolysis, reverting the molecule back to 2,3-dibromosuccinic acid and destroying its reactivity toward amines.
References
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[1] Title: 2,5-Furandione, 3,4-dibromodihydro- | C4H2Br2O3 | CID 99834 Source: PubChem URL:[Link]
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[2] Title: WO2016059622A2 - Specific conjugation linkers, specific immunoconjugates thereof, methods of making and uses such conjugates thereof Source: Google Patents URL:
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[3] Title: WO2015155753A2 - Novel linkers and their uses in specific conjugation of drugs to a biological molecule Source: Google Patents URL:
Sources
- 1. 2,5-Furandione, 3,4-dibromodihydro- | C4H2Br2O3 | CID 99834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016059622A2 - Specific conjugation linkers, specific immunoconjugates thereof, methods of making and uses such conjugates thereof - Google Patents [patents.google.com]
- 3. WO2015155753A2 - Novel linkers and their uses in specific conjugation of drugs to a biological molecule - Google Patents [patents.google.com]
